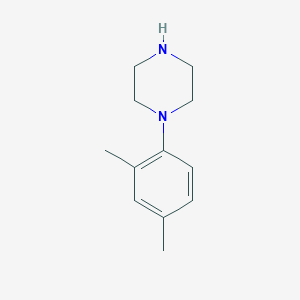

1-(2,4-Dimethylphenyl)Piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Drug Discovery

Versatility as a Building Block for Drug-like Elements

The piperazine scaffold offers remarkable versatility for chemical modification. benthamdirect.com The two nitrogen atoms provide sites for substitution, allowing for the attachment of various chemical groups to modulate the molecule's properties. researchgate.net This adaptability enables the creation of a diverse library of compounds from a single core structure, facilitating the exploration of structure-activity relationships. nih.gov The chemical reactivity of piperazine-based synthons simplifies their incorporation into larger, more complex molecules. researchgate.net

Influence on Pharmacokinetic and Pharmacodynamic Profiles

The inclusion of a piperazine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govtandfonline.com Its basic nature and potential for hydrogen bonding often lead to improved aqueous solubility and oral bioavailability. nih.gov By modifying the substituents on the piperazine ring, medicinal chemists can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and specificity for biological targets. nih.govnih.gov For instance, piperazine derivatives have been shown to readily cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov

Presence in Marketed Drugs Across Therapeutic Categories

The success of the piperazine scaffold is evident in the wide array of marketed drugs that incorporate this structural motif. nih.govnih.gov It is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. tandfonline.commdpi.com Piperazine-containing drugs span numerous therapeutic areas, demonstrating the broad applicability of this pharmacophore. wikipedia.orgresearchgate.net

| Therapeutic Category | Examples of Piperazine-Containing Drugs |

| Antipsychotics | Aripiprazole, Clozapine, Olanzapine, Ziprasidone wikipedia.orgeurekaselect.comresearchgate.net |

| Antidepressants | Vortioxetine (B1682262), Trazodone, Nefazodone nih.govresearchgate.net |

| Antihistamines | Cetirizine, Cyclizine, Meclizine rsc.orgdrugbank.com |

| Anti-Infectives | Ciprofloxacin, Norfloxacin researchgate.netrsc.org |

| Anticancer | Imatinib, Bosutinib mdpi.com |

| Antiviral | Indinavir nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143830 | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-76-9 | |

| Record name | 1-(2,4-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of 1 2,4 Dimethylphenyl Piperazine As a Key Intermediate

General Synthetic Approaches for N-Arylpiperazines

The construction of the N-arylpiperazine moiety is a cornerstone of many synthetic routes. Several robust methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Buchwald–Hartwig Coupling

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. acs.orgyoutube.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. youtube.com The reaction is known for its high functional group tolerance and broad substrate scope, making it applicable to the synthesis of complex molecules. acs.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to improve efficiency and scope. nih.govkit.edu

Copper-Catalyzed Ullmann–Goldberg Reaction

The Ullmann–Goldberg reaction is a classical method for N-arylation that utilizes a copper catalyst. nih.govspringernature.com This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. nih.gov While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the catalytic cycle. bohrium.comrsc.org The reaction is believed to proceed through a mechanism involving the formation of a copper-amide complex, which then reacts with the aryl halide. rsc.org Tandem strategies combining Ullmann-Goldberg N-arylation with subsequent cyclization steps have also been developed to construct more complex heterocyclic systems. nih.govbohrium.com

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arenes

Nucleophilic aromatic substitution (SNAr) provides a direct route to N-arylpiperazines when the aromatic ring is sufficiently electron-deficient. wikipedia.orgpressbooks.pub This reaction occurs when an aryl halide bearing strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group is treated with a nucleophile like piperazine. wikipedia.orgpressbooks.pub The mechanism involves the addition of the nucleophile to the aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.org The presence of electron-withdrawing groups is critical to activate the ring towards nucleophilic attack. pressbooks.pub While effective for specific substrates, this method is less general than the metal-catalyzed approaches. nih.gov

Specific Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives often employs the general strategies outlined above, with specific adaptations to accommodate the 2,4-dimethylphenyl substituent.

Reaction of Piperazine Precursors with Aryl Halides

A common and direct method for synthesizing this compound involves the reaction of piperazine or a protected piperazine derivative with a suitable 2,4-dimethylphenyl halide. This transformation can be achieved using the aforementioned palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg coupling reactions. nih.govgoogle.com For instance, the reaction of piperazine with 1-bromo-2,4-dimethylbenzene (B107640) or 1-chloro-2,4-dimethylbenzene (B104129) in the presence of a palladium catalyst and a strong base would yield the desired product. The use of a protected piperazine, such as N-Boc-piperazine, can be advantageous to control selectivity and is often followed by a deprotection step. google.com

A specific example involves the synthesis of a related compound, 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, where piperazine is reacted with 2-((2,4-dimethylphenyl)thio)aniline (B569701) in the presence of bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comchemicalbook.com This highlights the versatility of using different starting materials to construct the final piperazine derivative.

Ultrasound-Assisted Synthesis Methods for Derivatives

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov In the context of piperazine chemistry, ultrasound-assisted synthesis has been successfully employed for the preparation of various derivatives. mdpi.comresearchgate.netmdpi.com For example, the synthesis of piperazine-1-carbodithioate derivatives, including one with a 2,4-dimethylphenyl moiety, was achieved in excellent yields (80-90%) under ultrasonic conditions at 70°C for 30 minutes. nih.govmdpi.com This is a significant improvement over conventional methods which required 12-18 hours at room temperature and yielded the products in lower yields (55-65%). nih.gov The use of ultrasound can be particularly beneficial for reactions that are otherwise slow or require harsh conditions, offering a more energy-efficient and environmentally friendly approach. researchgate.netmdpi.com

Optimization of Reaction Conditions

The synthesis of N-arylpiperazines, including this compound, is frequently accomplished via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net This method provides an efficient route for forming the crucial C–N bond between an aryl halide and piperazine. nih.govorganic-chemistry.org The optimization of reaction conditions is critical for maximizing yield, minimizing reaction times, and ensuring cost-effectiveness, particularly in industrial applications. researchgate.net

Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. Research has shown that air- and moisture-stable palladium pre-catalysts can facilitate C–N cross-coupling reactions with aryl chlorides in as little as 10 minutes under aerobic conditions. nih.gov Innovations in ligand design and improvements in reaction parameters have made these methods increasingly versatile. researchgate.net

One optimization strategy involves investigating solvent-free, or "neat," conditions. For example, using piperazine itself as the solvent can offer a more environmentally friendly ("green") and cost-effective approach. nih.gov In such procedures, optimizing the equivalents of piperazine relative to the aryl halide substrate is crucial to favor the desired mono-arylated product over the bis-arylated byproduct. nih.gov Studies have demonstrated that while solvent-free arylations of piperazine can be challenging, modest to good yields of the mono-arylated products are achievable with selected aryl chlorides. nih.gov

The table below illustrates findings from a study on the rapid, aerobic, and solvent-free Buchwald-Hartwig amination for synthesizing N-arylpiperazines, showcasing the impact of optimized conditions.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dimethylchlorobenzene | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 10 | 97 | nih.gov |

| 2-Chlorotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 25 | 94 | rsc.org |

| 2,4-Dimethylchlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Piperazine | 60 | 65 | nih.gov |

This table is a representative example based on data for similar N-arylpiperazine syntheses.

Production without Transition Metal Catalysts

While palladium-catalyzed methods are efficient, they present drawbacks such as high costs, the need for often oxygen-sensitive catalysts, and potential contamination of the final product with toxic heavy metals. googleapis.com To overcome these issues, synthetic routes that avoid transition metal catalysts have been developed. The primary alternative is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com

Traditionally, SNAr reactions require the aromatic ring to be "activated" by strongly electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to the leaving group. googleapis.comnih.gov However, recent methodologies have enabled the N-arylation of amines with unactivated fluorobenzenes using a strong base, proceeding via a catalyst-free SNAr mechanism. googleapis.com

Another transition-metal-free approach involves building the piperazine ring onto an aniline (B41778) precursor. In one such process, 2-amino-1-(2,4-dimethylphenyl)sulfane is reacted with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (e.g., 130°C) in a high-boiling solvent like methyldiglycol to form the piperazine ring and yield the final product. google.comgoogle.com

A further strategy involves the reaction of an aryl sulfoxide (B87167) with piperazine. For instance, 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine can be reduced to the target compound using magnesium (Mg) in methanol (B129727) (MeOH). google.com This method circumvents the need for transition metal catalysts for the C-N bond formation step. mdpi.comgoogle.com

Table 2: Comparison of Transition-Metal-Free Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| SNAr on Activated Ring | Piperazine, Na₂CO₃, DMSO | 50-150°C | Avoids Pd/Cu; suitable for activated substrates | google.com |

| Ring Formation | 2-Amino-1-(2,4-dimethylphenyl)sulfane, bis(2-chloroethyl)amine HCl | Methyldiglycol, ~130°C | Direct formation of the piperazine ring | google.comgoogle.com |

Impurity Profiling and Control in Synthesis

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety, quality, and efficacy of the final active pharmaceutical ingredient (API). ijpsjournal.com Impurities can arise from various sources, including starting materials, reagents, catalysts, synthetic by-products, products from side or over-reactions, and degradation of the drug substance. ijprajournal.com

In the synthesis of this compound, the impurity profile is highly dependent on the chosen synthetic route.

Buchwald-Hartwig Amination: A common impurity in this reaction is the N,N'-bis-arylated piperazine, formed when a second molecule of the aryl halide reacts with the nitrogen on the other side of the piperazine ring. nih.gov The formation of this impurity can be controlled by optimizing the molar ratio of piperazine to the aryl halide. nih.gov Residual palladium from the catalyst is a significant process-related impurity that must be carefully controlled to meet strict regulatory limits for heavy metals. ijprajournal.com

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the formation of regioisomers can be a concern, particularly if the reaction proceeds through a benzyne (B1209423) intermediate, which can allow the nucleophile to add at positions adjacent to where the leaving group was located. youtube.com Controlling reaction conditions and the nature of the substrate is key to ensuring high regioselectivity.

General Impurities: Regardless of the synthetic route, impurities can originate from the starting materials themselves. ijprajournal.com For example, piperazine is susceptible to hydrolysis and oxidation, which can lead to degradation products like carbamates or other amide derivatives. veeprho.com Therefore, proper handling and storage of reagents and the final product are essential. ijpsjournal.com Critical process parameters, such as the crystallization and washing of the final product, must be carefully controlled to prevent the entrapment of chemicals from the mother liquor and remove residual solvents. ijpsjournal.com

The table below lists potential impurities and strategies for their control during the synthesis of this compound.

Table 3: Potential Impurities and Control Strategies

| Impurity Type | Potential Source | Control Strategy | Reference |

|---|---|---|---|

| N,N'-bis(2,4-dimethylphenyl)piperazine | Buchwald-Hartwig side reaction | Control stoichiometry (excess piperazine) | nih.gov |

| Positional Isomers | SNAr (Benzyne mechanism) | Precise control of reaction conditions and substrate choice | youtube.com |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature; purification | ijprajournal.com |

| Palladium/Other Metals | Catalyst from coupling reactions | Purification steps (e.g., crystallization, chromatography); use of metal scavengers | ijprajournal.com |

Pharmacological Research and Mechanisms of Action

Modulation of Neurotransmitter Systems

1-(2,4-Dimethylphenyl)piperazine exerts its effects by modulating the activity of key neurotransmitter receptors and transporters. This modulation is the primary mechanism behind its observed pharmacological properties.

The compound has been shown to interact with multiple subtypes of serotonin (B10506) (5-HT) receptors, as well as the serotonin transporter.

Studies have indicated that certain substituted piperazine (B1678402) derivatives exhibit agonist or partial agonist activity at the 5-HT1A receptor. For instance, some 1,2,4-trisubstituted piperazines have been identified as postsynaptic 5-HT1A partial agonists. nih.gov The interaction with this receptor is a key feature of many psychoactive piperazine compounds.

While specific data on this compound's activity at the 5-HT3 receptor is not detailed in the provided context, the broader class of piperazine derivatives has been investigated for its effects on various serotonin receptors.

Similarly, detailed information regarding the direct interaction of this compound with the 5-HT7 receptor is not extensively covered in the available research. However, the diverse serotonergic activity of piperazine compounds suggests this as a potential area for further investigation.

Research on piperazine derivatives has explored their capacity for serotonin reuptake inhibition. For example, 6-Nitroquipazine, a piperazine derivative, is known as a selective serotonin reuptake inhibitor. researchgate.net This mechanism is a common target for antidepressant medications.

Interactions with dopamine (B1211576) receptors are another critical aspect of the pharmacology of piperazine derivatives. Research has focused on the D2 and D3 dopamine receptor subtypes. nih.gov Substituted N-phenylpiperazine analogs have been evaluated for their binding affinity and selectivity for these receptors. nih.gov For example, certain arylamide phenylpiperazine compounds have demonstrated high affinity for the D3 receptor with significant selectivity over the D2 receptor. nih.gov The search for new antipsychotics has involved the development of multi-target ligands that interact with D2, 5-HT1A, and 5-HT2A receptors, with some designed compounds showing antagonistic effects at dopamine D2 receptors. nih.gov

Acetylcholine (B1216132) Receptor Agonism (Nicotinic)

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential nicotinic acetylcholine receptor (nAChR) activity. The compound 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a synthetic nAChR agonist, has been shown to downregulate inflammation in monocytes and macrophages. nih.gov It has also been observed to increase noradrenaline and serotonin turnover in the brain. documentsdelivered.com Furthermore, studies on 2-substituted piperazines have identified them as agonists for the α7 nicotinic acetylcholine receptor, with their conformational preference influencing binding. nih.gov It is important to note that these findings relate to compounds that are structurally distinct from this compound.

Inhibition of Acetylcholinesterase and Monoamine Oxidase

The inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) are important therapeutic strategies for several neurological disorders. Research into various piperazine derivatives has revealed their potential as inhibitors of these enzymes. For instance, piperazine-substituted chalcones have been identified as a new class of reversible and selective MAO-B inhibitors. nih.gov In another study, N-methyl-piperazine chalcones were developed as dual inhibitors of MAO-B and AChE. nih.gov Additionally, a series of phthalimide-based piperazine derivatives were synthesized and showed inhibitory activity against acetylcholinesterase, although they were less potent than the reference drug donepezil. nih.govresearchgate.net These studies underscore the potential of the piperazine scaffold in designing enzyme inhibitors, though specific data for this compound is not detailed in these findings.

Table 2: Enzyme Inhibition by Structurally Related Piperazine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

| Piperazine-substituted chalcones | MAO-B | Identified as reversible and selective inhibitors. | nih.gov |

| N-methyl-piperazine chalcones | MAO-B, AChE | Act as dual inhibitors. | nih.gov |

| Phthalimide-piperazine derivatives | AChE | Demonstrated inhibitory activity. | nih.gov |

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is highly dependent on their chemical structure. eurekaselect.comresearchgate.net The nature and position of substituents on the phenyl ring and modifications to the piperazine core can dramatically influence receptor affinity, selectivity, and functional activity. nih.gov

Influence of Substituents on Biological Activity

The substitution pattern on the aryl group of arylpiperazines is a critical determinant of their pharmacological profile. In the development of antimycobacterial agents, various substitutions on the phenyl ring of N-phenylpiperazine conjugates were shown to significantly affect their efficacy. mdpi.com For instance, in the pursuit of MAO-B/AChE inhibitors, the addition of a methyl group to the piperazine nitrogen in piperazine chalcones was found to decrease MAO-B inhibition but significantly enhance AChE inhibitory potency. nih.gov

The discovery of Vortioxetine (B1682262), 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, highlights the importance of the 2,4-dimethylphenyl group. pharmaffiliates.commdpi.com The specific arrangement of the dimethylphenyl group in conjunction with the phenyl-thio linker and the piperazine ring contributes to its unique multimodal serotonergic activity. This underscores how specific substituents, such as the dimethyl groups at the 2 and 4 positions, are crucial for modulating the interaction with multiple biological targets.

Conformational Properties and Target Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. For piperazine-containing compounds, the piperazine ring typically adopts a thermodynamically favored chair conformation. researchgate.net However, its conformation can be influenced by substituents and the molecular environment.

Computational studies and conformational analysis of various 1-phenylpiperazine (B188723) derivatives have been performed to understand their preferred shapes and how they bind to receptors. researchgate.net For example, the conformational analysis of 2-substituted piperazines acting as α7 nAChR agonists revealed that a preference for the axial conformation was key for activity, as this orientation mimics the spatial arrangement of key nitrogen atoms in potent nicotinic agonists like nicotine. nih.gov The ability of the piperazine moiety to participate in protein binding is a well-established property that enhances the pharmacokinetic characteristics of drug candidates. mdpi.com The conformation of 1-(2-pyrimidinyl)piperazine derivatives has also been analyzed to design pharmacophores for sedative-hypnotic activity, indicating that specific spatial arrangements of chemical features are required for binding. nih.gov These studies collectively suggest that the 2,4-dimethylphenyl substituent likely influences the conformational equilibrium of the piperazine ring and its orientation within a target's binding site.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to predict the biological activity of a chemical compound based on its molecular structure. These analyses identify key physicochemical properties and structural features (descriptors) that correlate with a molecule's pharmacological activity, such as receptor binding affinity or enzyme inhibition. For aryl piperazine derivatives, QSAR models have been developed to predict antidepressant activities by correlating descriptors like electronic properties (e.g., HOMO and LUMO energies), dipole moments, and steric parameters with their ability to inhibit serotonin and noradrenaline reuptake. nih.gov

However, a specific QSAR analysis for this compound, detailing the specific molecular descriptors that govern its activity, has not been identified in the reviewed literature. Such a study would be necessary to quantitatively predict its biological effects and guide the synthesis of more potent derivatives.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies investigate the physiological and biochemical effects of a drug on the body. For psychoactive compounds like those in the piperazine class, these studies often focus on interactions with the central nervous system, including effects on neurotransmitter systems and resulting behavioral changes in animal models. nih.govunl.edufrontiersin.orgacnp.org

Effects on Neurotransmitter Release (e.g., Dopamine, Serotonin)

Aryl piperazines are well-known for their significant effects on monoaminergic systems, often modulating the release and reuptake of key neurotransmitters such as dopamine and serotonin. europa.eumdpi.com For example, studies on related compounds like 1-(m-chlorophenyl)piperazine (m-CPP) show potent interactions with serotonin receptors. nih.gov Other piperazine derivatives have been shown to stimulate the release and inhibit the reuptake of both dopamine and serotonin, actions which are central to their psychoactive effects. nih.govnih.gov

Despite the known activity of the chemical class, specific preclinical studies measuring the direct effect of this compound on dopamine and serotonin release are not available in the public domain. Research detailing its capacity to alter extracellular levels of these neurotransmitters in specific brain regions, such as the prefrontal cortex or striatum, could not be located.

Behavioral Pharmacology Assessments

Behavioral pharmacology uses animal models to assess the effects of a compound on behavior, providing insights into its potential therapeutic applications or abuse liability. unl.edu Common assessments for piperazine derivatives include models of anxiety (e.g., elevated plus-maze), depression, and drug discrimination studies to understand their subjective effects. nih.govnih.govnih.govresearchgate.net For instance, the compound m-CPP has been used as a putative animal model of anxiety due to its effects in such behavioral paradigms. nih.gov

No specific behavioral pharmacology assessments for this compound were found in the reviewed scientific literature. Therefore, its potential effects on animal behavior, whether stimulant, anxiogenic, anxiolytic, or otherwise, remain uncharacterized.

Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic properties of 1-(2,4-Dimethylphenyl)piperazine are intrinsically linked to the administration and metabolism of its parent compound, vortioxetine (B1682262). Following oral administration, vortioxetine is well-absorbed, with an absolute bioavailability of 75%. nih.govscholars.direct

The formation of this compound (Lu AA34443) is a primary metabolic pathway for vortioxetine. nih.govpharmgkb.org This metabolite is considered major, with a metabolic ratio of approximately 1 when comparing its area under the curve (AUC) to that of the parent drug. nih.gov In plasma, this compound constitutes a significant portion of the circulating metabolites, ranging from 14% to 28% of the total metabolite composition within 72 hours after a single dose of vortioxetine. nih.gov

Once formed, this compound undergoes further metabolism, primarily through glucuronic acid conjugation. nih.govpharmgkb.org The resulting glucuronide conjugate is a more water-soluble compound, facilitating its elimination from the body. nih.govpharmgkb.org The excretion of vortioxetine-related material occurs through both renal and fecal routes, with the metabolites, including the glucuronide of this compound, being the predominant species eliminated in urine. nih.gov

Metabolic Stability in Liver Microsomes

Direct quantitative data on the metabolic stability of this compound in human liver microsomes, such as its intrinsic clearance (CLint) or half-life, is not extensively detailed in publicly available literature. However, studies on structurally related piperazine (B1678402) compounds provide some insights. For instance, some piperazin-1-ylpyridazine derivatives have been shown to be rapidly metabolized in mouse and human liver microsomes, with very short half-lives of around 2 to 3 minutes. nih.gov Conversely, modifications to the piperazine structure can significantly improve metabolic stability. nih.gov

The metabolic stability of a compound in liver microsomes is a key indicator of its potential for hepatic clearance in vivo. youtube.compharmaffiliates.com Assays typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the disappearance of the parent compound over time. youtube.com While specific values for this compound are not provided, its formation from vortioxetine, a compound with medium clearance, and its subsequent extensive glucuronidation suggest that it is part of a significant metabolic clearance pathway. scholars.direct

Cytochrome P450 Isozyme Involvement in Metabolism

The formation of this compound from vortioxetine is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP2D6 as the main enzyme responsible for the oxidative metabolism of vortioxetine to its major carboxylic acid metabolite, which is this compound. nih.govpharmgkb.orgresearchgate.net

The subsequent metabolism of this compound itself involves conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov While the specific UGT isoforms responsible for the glucuronidation of this compound have not been explicitly identified in the reviewed literature, this is a common Phase II metabolic pathway for many drugs and their metabolites. nih.gov

Bioanalytical Methods for Detection and Quantification in Biological Matrices

Accurate and sensitive bioanalytical methods are essential for characterizing the pharmacokinetic profile of this compound in various biological matrices such as plasma and urine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely reported method for the simultaneous quantification of vortioxetine and its major metabolite, this compound. youtube.comrsc.orgnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analytes in complex biological fluids.

Different LC-MS/MS approaches have been validated, including those using isocratic cation exchange HPLC-MS/MS with C8 solid-phase extraction (SPE) for sample cleanup, and reversed-phase UPLC-MS/MS with gradient elution following protein precipitation. youtube.com The linearity of these methods is typically excellent, with a broad range of quantification suitable for pharmacokinetic studies. For instance, a validated UPLC-MS/MS method reported a linear range of 5 to 1000 ng/mL for this compound in rat plasma. pharmgkb.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific metabolite, gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of various piperazine derivatives. scholars.directnih.govunodc.orgscholars.direct For many piperazine compounds, derivatization is often employed to improve their volatility and chromatographic properties. scholars.direct

A typical GC-MS method for piperazine analysis involves a capillary column, such as a DB-5ms, with helium as the carrier gas. scholars.directscholars.direct The mass spectrometer is operated in electron ionization (EI) mode, and the instrument can be run in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. researchgate.net While specific validated GC-MS methods for this compound were not found in the reviewed literature, the general principles and instrumental setups used for other dimethylphenylpiperazine isomers and related compounds are applicable. nih.govunodc.org

Use of Stable Isotopically Labeled Internal Standards

To ensure the accuracy and precision of quantification in bioanalytical methods, especially with LC-MS/MS, stable isotopically labeled (SIL) internal standards are frequently used. springermedizin.de For the analysis of vortioxetine and its metabolites, including this compound, ¹³C-labeled analogs have been employed as internal standards. springermedizin.de The use of a SIL internal standard helps to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and robust quantitative results.

Therapeutic Potential and Translational Research

Central Nervous System (CNS) Applications

The unique structure of 1-(2,4-dimethylphenyl)piperazine serves as a versatile backbone for the development of novel therapeutic agents targeting the CNS. Its derivatives have shown promise in modulating various neurotransmitter systems, leading to a broad spectrum of potential applications in neurology and psychiatry.

The piperazine (B1678402) moiety is a common feature in many antidepressant medications, and derivatives of this compound are no exception. nih.gov Research has highlighted their potential in treating major depressive disorder and associated cognitive impairments through various mechanisms of action.

A notable derivative, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, also known as vortioxetine (B1682262), has been developed as a multimodal antidepressant. nih.gov This compound exhibits a complex pharmacological profile, acting as a serotonin (B10506) (5-HT) transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. researchgate.net This multimodal activity is believed to contribute to its efficacy in treating major depressive disorder. nih.govresearchgate.net In preclinical studies, this compound was shown to increase extracellular 5-HT levels in the brain. nih.gov

Table 1: Pharmacological Profile of a Multimodal Antidepressant Derivative

| Target | Activity | Reference |

| Serotonin Transporter (SERT) | Inhibition | nih.gov |

| 5-HT1A Receptor | Agonist | nih.govresearchgate.net |

| 5-HT1B Receptor | Partial Agonist | researchgate.net |

| 5-HT3 Receptor | Antagonist | nih.govresearchgate.net |

| 5-HT7 Receptor | Antagonist | researchgate.net |

| 5-HT1D Receptor | Antagonist | researchgate.net |

Cognitive dysfunction is a significant and often debilitating symptom of major depressive disorder. The compound 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine has been specifically investigated for its potential to treat cognitive impairment. wipo.int Its combined activity on the serotonin reuptake transporter (SERT), 5-HT3, and 5-HT1A receptors is thought to underlie its beneficial effects on cognition in depressed patients. wipo.int Other piperazine derivatives have also shown promise in improving cognitive function in animal models of neurodegenerative diseases. mdpi.comnih.gov For instance, a piperazine derivative, cmp2, was found to improve cognitive functions in 5xFAD mice, a model for Alzheimer's disease, by enhancing novel object recognition, Morris water maze performance, and fear memory. mdpi.comnih.gov

Derivatives of piperazine have been widely studied for their anxiety-reducing effects. silae.it The anxiolytic properties of these compounds are often attributed to their interaction with serotonin receptors, particularly the 5-HT1A subtype. silae.itresearchgate.net For example, the phenylpiperazine derivative LQFM005 and its metabolite have demonstrated anxiolytic-like effects in animal models, which were linked to their binding to the 5-HT1A receptor. researchgate.netnih.gov Another piperazine derivative, LQFM032, exhibited anxiolytic-like activity mediated through both benzodiazepine (B76468) and nicotinic pathways without impairing memory. nih.gov

The piperazine nucleus is a key structural component in several antipsychotic drugs. nih.gov Derivatives of this compound have been explored for their potential in treating psychosis. Research has focused on their ability to modulate dopamine (B1211576) and serotonin receptors, which are key targets for both typical and atypical antipsychotics. nih.gov For instance, OPC-14597, a derivative of a dopamine autoreceptor agonist that contains a dimethylphenylpiperazinyl moiety, has demonstrated both presynaptic dopamine autoreceptor agonism and postsynaptic D2 receptor antagonism, a profile suggestive of a unique antipsychotic drug candidate. nih.gov

There is growing interest in the neuroprotective potential of this compound derivatives, particularly in the context of Alzheimer's disease. nih.gov Research suggests that these compounds can exert their protective effects through various mechanisms.

Some piperazine derivatives have been found to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation. nih.gov By activating neuronal store-operated calcium entry in spines, these compounds may protect against amyloid toxicity. nih.gov Other research has focused on developing multi-target piperazine derivatives that can simultaneously address both the amyloid and Tau pathologies characteristic of Alzheimer's disease. researchgate.netnih.gov These hybrid molecules have been shown to reduce amyloid deposition, inhibit Tau phosphorylation, and preserve memory in preclinical models. researchgate.netnih.gov Additionally, the alkaloid Huperzine A, which has neuroprotective effects, has been shown to prevent the accumulation of amyloid-β in the mitochondrial matrix and protect against subsequent neuronal death. mdpi.com

Antidepressant Activity

Antimicrobial and Antifungal Activities

The piperazine moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogens.

Research on novel piperazine derivatives has demonstrated significant antimicrobial activity. ijcmas.com For example, certain synthesized compounds have shown potent bactericidal effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com The mechanism of action for some piperazine polymers involves targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

In the realm of antifungal research, piperazine derivatives have also shown considerable promise. Multifunctionalized piperazine polymers have exhibited efficient antifungal activity against species such as Candida albicans. nih.gov Furthermore, some derivatives have been found to be effective against fungal species like Microsporum gypseum, with activity comparable or superior to standard antifungal drugs. nih.gov While these findings are for the broader class of piperazine derivatives, they indicate the potential of this compound as a scaffold for developing new antimicrobial and antifungal therapies. nih.govresearchgate.net

| Derivative Class | Target Organisms | Key Findings | Reference(s) |

| Piperazine Polymers | E. coli, S. aureus, C. albicans | Target cytoplasmic membrane, causing leakage of intracellular components. | nih.gov |

| Novel Piperazine Derivatives | MRSA, S. aureus, Shigella flexineri | Potent bactericidal activities observed. | ijcmas.com |

| 1,2,4-Triazole-based Piperazines | Microsporum gypseum | Antifungal activity superior or comparable to ketoconazole. | nih.gov |

| Mannich Bases with Piperazine | Gram-positive bacteria, Candida spp. | Significant activity against staphylococci and high fungistatic activity. | nih.gov |

Other Investigated Biological Activities

Beyond its potential in oncology and infectious diseases, the this compound scaffold has been explored for other pharmacological activities.

Piperazine derivatives are a well-known class of antihistamines. They function as histamine (B1213489) H1 receptor antagonists and are used to treat various allergic conditions. While specific studies on the antihistaminic properties of this compound are not detailed, the general class of piperazine derivatives has established efficacy in this area. Further research would be necessary to determine if this specific compound possesses clinically relevant antihistaminic activity. nih.gov

Analgesic Properties

The search for novel analgesic agents with improved efficacy and better side-effect profiles is a continuous effort in pharmaceutical research. thieme-connect.com Piperazine derivatives have emerged as a promising class of compounds in this area. thieme-connect.com While direct studies on the analgesic effects of this compound are not extensively documented, research on structurally similar arylpiperazine derivatives indicates significant potential.

A study focused on arylpiperazine derivatives for the treatment of neuropathic pain identified several potent compounds. nih.gov Among them, 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (a close structural analog of the titular compound) demonstrated notable analgesic activity in both acetic acid-induced writhing tests and hot plate tests in mice. nih.govdntb.gov.ua In the writhing test, which assesses peripheral analgesic action, this compound showed a 75.2% inhibition of writhing responses at a dose of 10 mg/kg. nih.gov The hot plate test, which measures central antinociceptive activity, revealed a 134.4% increase in pain latency at the same dose. nih.gov These findings suggest that dimethylphenylpiperazine derivatives can modulate both peripheral and central pain pathways.

Further research into other N-substituted piperazine derivatives has corroborated their analgesic potential. Studies on 1-substituted 4-(1,2-diphenylethyl)piperazines revealed that some members of this series exhibit analgesic potency comparable to that of morphine. nih.gov The mechanism of action for some piperazine-based analgesics has been linked to the opioidergic system, as their effects were reversed by the opioid antagonist naloxone. dntb.gov.ua This highlights the diverse mechanisms through which piperazine compounds can exert their analgesic effects.

Analgesic Activity of a 1-(2,3-Dimethylphenyl)piperazine Derivative nih.gov

| Compound | Test Model | Dose (mg/kg) | Activity |

|---|---|---|---|

| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Acetic Acid Writhing Test (Mice) | 10 | 75.2% Inhibition |

| Hot Plate Test (Mice) | 10 | 134.4% Increase in Latency |

Antiviral Properties

The piperazine scaffold is present in several FDA-approved antiviral drugs, underscoring its importance in the development of new antiviral agents. researchgate.net Research has explored the activity of piperazine derivatives against a wide range of viruses, including Zika virus (ZIKV), Human Immunodeficiency Virus (HIV), and various coronaviruses. nih.govnih.gov

While direct antiviral screening data for this compound is limited in publicly available literature, its structural analog, 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine , is a known key intermediate and metabolite of the antidepressant drug Vortioxetine. pharmaffiliates.com The therapeutic activities of Vortioxetine are primarily attributed to its modulation of serotonergic pathways, but the broader biological profile of its constituent parts, including the dimethylphenylpiperazine moiety, is of scientific interest.

Studies on other 1-aryl-4-arylmethylpiperazine derivatives have shown promise. A series of these compounds were identified as novel ZIKV entry inhibitors. nih.gov Interestingly, these compounds also demonstrated inhibitory activity against the replication of coronaviruses and influenza A virus at low micromolar concentrations, suggesting a potential for broad-spectrum antiviral activity. nih.gov For example, some derivatives showed potent anti-ZIKV activity with EC₅₀ values in the low micromolar range, coupled with low cytotoxicity. nih.gov

Furthermore, research on other arylpiperazine derivatives has reported activity against Yellow Fever Virus and Coxsackie B5 virus. researchgate.net Another study found that certain piperazine derivatives could inhibit HIV-1 replication. nih.gov The antiviral mechanism for some piperazine compounds has been linked to the inhibition of viral entry into host cells. nih.gov Given these findings, the this compound core structure represents a viable starting point for the design and synthesis of novel antiviral agents.

Antiviral Activity of Representative Arylpiperazine Derivatives

| Compound Class | Target Virus | Reported Activity | Reference |

|---|---|---|---|

| 1-Aryl-4-arylmethylpiperazines | Zika Virus (ZIKV) | Identified as potent entry inhibitors. | nih.gov |

| 1-Aryl-4-arylmethylpiperazines | Coronavirus & Influenza A | Inhibition of viral replication at low µM levels. | nih.gov |

| Trisubstituted Piperazines | HIV-1 | Diminished viral replication. | nih.gov |

| Arylpiperazines | Yellow Fever Virus | Moderate activity (6-27 µM range). | researchgate.net |

Thrombolytic Potential

Thrombolytic agents are crucial for treating thromboembolic diseases by dissolving blood clots. Research into new and effective thrombolytic agents is ongoing, with various synthetic compounds being explored. nih.gov Piperazine derivatives have also been investigated for their potential in this therapeutic area.

A study involving the synthesis of methanesulfonyl-piperazine-based dithiocarbamates evaluated their thrombolytic effects. Within this series, a compound featuring a 2,4-dimethylphenyl moiety attached to the piperazine ring was synthesized and tested. This specific derivative demonstrated a modest but notable thrombolytic effect, causing 25.31 ± 3.62% of clot lysis in an in vitro assay. This finding is significant as it directly links a 2,4-dimethylphenylpiperazine-containing structure to thrombolytic activity.

The mechanism by which piperazine derivatives may exert thrombolytic or antiplatelet effects can vary. Some compounds have been shown to inhibit platelet aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA). researchgate.netmdpi.com The inhibition of platelet aggregation is a key mechanism in preventing the formation and growth of thrombi. While distinct from direct clot lysis, antiplatelet activity is a critical component of antithrombotic therapy. The observed thrombolytic activity of the 2,4-dimethylphenylpiperazine derivative suggests a potential for direct interaction with clot components, such as fibrin, warranting further investigation into its precise mechanism of action.

In Vitro Thrombolytic Activity of a this compound Derivative

| Compound | Assay | Result (% Clot Lysis ± SD) |

|---|---|---|

| Methanesulfonyl-piperazine-based dithiocarbamate (B8719985) with a 2,4-dimethylphenyl moiety | In Vitro Thrombolysis | 25.31 ± 3.62% |

Preclinical Safety and Toxicity Studies

General Toxicity Assessments

The toxicological profile of 1-(2,4-Dimethylphenyl)piperazine is not yet fully investigated, however, available data from Safety Data Sheets (SDS) provide some initial insights. The compound is classified as Acute Toxicity Category 4 for both oral and dermal routes of exposure. fishersci.se This classification suggests that it can be harmful if swallowed or in contact with the skin. Furthermore, it is identified as causing severe skin burns and eye damage, with a classification of Skin Corrosion 1C and Eye Damage 1. fishersci.se

While specific median lethal dose (LD50) values for this compound are not consistently available in public literature, the classification provides a qualitative measure of its acute toxicity. For context, the parent compound, piperazine (B1678402), has a reported oral LD50 in rats of 210 mg/kg. wikipedia.org However, direct extrapolation of this value is not scientifically valid due to structural differences.

Data regarding repeated dose toxicity, such as specific target organ system toxicity (STOT-RE), are currently unavailable for this compound. fishersci.se Similarly, there is a lack of specific studies on the genotoxic or teratogenic potential of this compound. Research on other piperazine derivatives has suggested that the piperazine ring itself may contribute to teratogenic effects in some compounds, but this has not been confirmed for the 1-(2,4-dimethylphenyl) variant.

Table 1: Summary of General Toxicity Data for this compound

| Toxicity Endpoint | Classification/Data | Source |

|---|---|---|

| Acute Oral Toxicity | Category 4 | fishersci.se |

| Acute Dermal Toxicity | Category 4 | fishersci.se |

| Skin Corrosion/Irritation | Category 1C (Causes severe skin burns) | fishersci.se |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | fishersci.se |

| Repeated Dose Toxicity | No data available | fishersci.se |

| Genotoxicity | No data available | - |

| Teratogenicity | No data available | - |

Potential for Side Effects and Optimization Strategies

Research indicates that this compound has been subject to evaluation for optimization to mitigate potential side effects that may arise from its interaction with various receptors. biosynth.com This suggests an awareness of off-target activities that could lead to undesirable effects. One noted activity of the compound is its ability to enhance lipid transport. biosynth.com

From a broader perspective of arylpiperazines, structure-activity relationship (SAR) studies have shown that the introduction of electronegative groups on the phenyl ring can enhance the activity towards specific serotonin (B10506) receptors. semanticscholar.org This principle represents a potential strategy for optimizing the pharmacological profile of compounds like this compound, aiming to increase efficacy at the desired target while minimizing interactions with receptors linked to side effects.

Cardiotoxicity Research

Direct and specific cardiotoxicity studies on this compound are not prominently available in the reviewed literature. However, the broader class of arylpiperazine derivatives has been associated with cardiovascular effects. acs.org The nature of these effects can vary significantly based on the specific substitutions on the piperazine and phenyl rings. For instance, some piperazine derivatives have demonstrated cardiotoxic potential in preclinical models. Conversely, other derivatives, such as piperazine citrate, have been investigated for potential cardioprotective properties. This highlights the critical need for specific research on this compound to determine its particular cardiovascular safety profile.

Effects on Neuronal Activity and Sensory Processing

This compound has been identified as an acetylcholine (B1216132) receptor agonist. biosynth.com Furthermore, it has been shown to inhibit the enzymes acetylcholinesterase and monoamine oxidase, which are responsible for the breakdown of key neurotransmitters. biosynth.com This enzymatic inhibition suggests a potential to modulate cholinergic and monoaminergic neurotransmission.

Studies on the broader class of substituted phenylpiperazines indicate a potential for antipsychotic-like effects that are not mediated by the typical dopamine (B1211576) receptor blockade. nih.gov This activity may be linked to interactions with serotonin receptors. nih.gov Research into other N-phenylpiperazine analogs has focused on their selectivity for dopamine D2 versus D3 receptors, which is relevant for conditions like Parkinson's disease. nih.gov While these findings provide a context for the potential neuropharmacological actions of this compound, specific studies are required to elucidate its precise effects on neuronal circuits and sensory processing.

Advanced Research Techniques and Future Directions

In Silico Modeling for Binding Mode Determination

Computational, or in silico, modeling has become an indispensable tool for understanding how ligands like 1-(2,4-dimethylphenyl)piperazine and its analogs interact with their biological targets at a molecular level. These techniques provide crucial insights into the binding modes, which guide the rational design of more potent and selective molecules.

Molecular Docking and Dynamics: Molecular docking simulations are frequently used to predict the preferred orientation of a ligand when bound to a receptor. For instance, studies on various piperazine (B1678402) derivatives have used docking to elucidate interactions with targets such as human acetylcholinesterase (huAChE), monoamine oxidases (MAOs), and sigma receptors. nih.govnih.govnih.gov In a typical study, a library of piperazine derivatives is docked into the active site of a target protein. The results are analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts. nih.gov

For example, computational studies on piperazine-based sigma-1 receptor (S1R) ligands revealed that high-affinity compounds form a crucial hydrogen bond with the Glu172 residue and a π-cation interaction with Phe107 within the receptor's binding pocket. nih.gov Hydrophobic interactions with residues like Val84, Trp89, and Leu182 further stabilize the ligand-receptor complex. nih.gov Molecular dynamics (MD) simulations can then be employed to study the stability of these docked poses over time, providing a more dynamic picture of the binding event. nih.govrsc.org These computational approaches are vital for understanding the subtle structural requirements that determine binding affinity and selectivity, which can be applied to optimize derivatives of this compound for specific targets. nih.gov

Drug Delivery Systems and Prodrug Design

While a compound may exhibit excellent pharmacological activity in vitro, its effectiveness in vivo is contingent upon its pharmacokinetic properties, including solubility, permeability, and metabolic stability. To enhance these characteristics for piperazine-containing compounds, researchers are exploring advanced drug delivery systems and prodrug strategies.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach is often used to overcome poor solubility. For instance, ester prodrugs of piperazine derivatives have been designed to improve water solubility and skin permeability. nih.gov In one study, linking a piperazine derivative to the NSAID 6-methoxy-2-naphthylacetic acid (6-MNA) via an ester linkage resulted in a compound that was not only water-soluble but also 11.2 times more permeable through the skin than the parent drug. nih.gov Another strategy involves using a water-soluble promoiety, such as N-methylpiperazino, linked by a carbamate (B1207046) to a parent drug, which led to a 600-fold improvement in solubility for a pyrazolo[3,4-d]pyrimidine-based compound. nih.gov

Researchers have also explored replacing alcohol side chains on complex molecules with a symmetrical piperazine moiety. This modification can prevent the formation of undesirable atropisomers and provide sufficient aqueous solubility for direct administration, bypassing potential clearance mechanisms like glucuronidation. acs.org These principles are directly applicable to derivatives of this compound to optimize their therapeutic potential. google.comgoogle.com

Molecular Imaging Techniques

Molecular imaging, particularly Positron Emission Tomography (PET), allows for the non-invasive visualization and quantification of biochemical processes in living subjects. The piperazine scaffold is frequently used to develop radioligands for PET imaging of receptors in the central nervous system.

The process involves synthesizing a derivative of the target compound and radiolabeling it with a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C). nih.gov For example, a 2-methoxyphenyl piperazine derivative was successfully synthesized and radiolabeled with ¹¹C to create a PET tracer for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov PET studies with this tracer in animals showed high uptake in brain regions known to be rich in mGluR1, confirming its suitability for imaging these receptors. nih.gov

Similarly, other piperazine derivatives have been labeled with ¹¹C and evaluated as potential PET imaging agents for brain NK1 receptors. nih.gov While these specific examples did not show the desired specific binding, they illustrate the established methodology. nih.gov Developing a ¹¹C-labeled version of this compound or a high-affinity analog could provide a valuable tool for studying the distribution and density of its target receptors (e.g., serotonin (B10506) or acetylcholine (B1216132) receptors) in the brain under various physiological and pathological conditions. biosynth.com

Novel Compound Design and High-Throughput Screening

The discovery of new therapeutic agents often begins with screening large libraries of chemical compounds to identify initial "hits." High-throughput screening (HTS) has been instrumental in identifying novel piperazine-based compounds with potential therapeutic activity. researchgate.net Once a hit is identified, medicinal chemists engage in a process of iterative optimization to improve its potency, selectivity, and drug-like properties.

This process involves several strategies:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the structure of the hit compound and evaluating how these changes affect its biological activity. For instance, novel N-arylpiperazine derivatives have been designed by replacing alkyl spacers with a more rigid interphenylene spacer to create conformationally restricted analogs. mdpi.com Other modifications might include altering the substituents on the phenyl ring or the piperazine nitrogen. nih.govnih.gov

Scaffold Hopping: This approach involves replacing the central molecular core (scaffold) of a known active compound with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. researchgate.net

AI-Driven Design: More recently, artificial intelligence (AI) and machine learning are being used to accelerate drug discovery. AI-based molecular generation methods can design novel compounds in silico, which are then prioritized for synthesis and testing based on predicted affinity and properties. acs.org In one such study, an AI tool was used to optimize a hit compound, using a benzene-substituted piperazine moiety as a fixed group while generating novel core structures to improve receptor binding. acs.org

These advanced design strategies, combined with screening techniques, continue to expand the chemical space around the this compound core, leading to the discovery of new and improved therapeutic candidates. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)Piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated phenyl group with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) . Key intermediates, such as (2,4-dimethylphenyl)thio or sulfanyl derivatives, are critical for regioselective functionalization, as demonstrated in vortioxetine-related syntheses .

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

- Spectroscopy:

- Computational Methods: Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties, aiding in structure validation .

Q. What analytical techniques ensure purity and stability of this compound?

Methodological Answer:

- HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- pH-Solubility Profiling : Determine solubility in buffers (pH 1–12) to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- SAR Workflow :

- Synthesize derivatives with systematic substitutions (e.g., para vs. ortho positions).

- Test in vitro assays (e.g., receptor binding, enzyme inhibition).

- Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .

Q. What computational strategies predict the binding affinity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin transporters). Focus on hydrogen bonding with Asp98 and π-π stacking with Phe335 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Train regression models on datasets with IC₅₀ values and molecular fingerprints (e.g., ECFP4) .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

- In Silico Validation : Cross-check results with ChEMBL or PubChem BioAssay data to identify outliers .

Q. What methodologies evaluate the therapeutic potential of this compound in neurological disorders?

Methodological Answer:

- In Vivo Models : Use Morris water maze or forced swim tests in rodents to assess cognitive enhancement (e.g., vortioxetine analogs) .

- Neurochemical Profiling : Measure serotonin/dopamine levels via microdialysis or LC-MS in brain tissues .

- Safety Screening : Conduct hERG inhibition assays and CYP450 interaction studies to predict cardiotoxicity and drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.